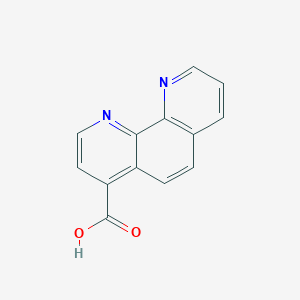

1,10-Phenanthroline-4-carboxylic acid

Overview

Description

1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

DNA Cleavage Reagents

1,10-Phenanthroline derivatives, including 4-amino substituted and 4-unsubstituted 1,10-phenanthroline-3-carboxylic acid, have been synthesized for potential use as DNA cleavage reagents. These derivatives are designed to facilitate metal-ion-complex mediated DNA cleavage, and the 3-carboxylic acid side chain can be coupled to β-alanine for conjugation with DNA binding molecules (Chiu, Brownlee, & Phillips, 1994).

Metal Complexes

1,10-Phenanthroline derivatives have been used to form metal complexes. For example, 2-Carboxy-1,10-phenanthroline has been prepared and utilized to create inner complexes with various metal ions like manganese(II), iron(II), and cobalt(II). These complexes' properties are supported by their magnetic and spectral characteristics (Goodwin & Sylva, 1967).

Coordination Polymers

Synthesis and characterization of coordination polymers, such as chromium(III) and copper(II) complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, have been explored. These studies involve crystallographic characterization, showing complex supramolecular structures stabilized by hydrogen bonds (Moghimi et al., 2005).

Luminescent Materials

1,10-Phenanthroline has been a versatile building block for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions. These have applications in analytical and technological fields (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Photochromic Complexes

Research has shown that combining 1,10-phenanthroline with metal carboxylate systems can result in isostructural supramolecular chains exhibiting photochromic functionality. This involves electron transfer between the carboxylate and 1,10-phenanthroline units, modulated by the type of metal ions used (Han et al., 2020).

Antibacterial Activity

Mixed-ligand complexes of metal ions with 1,10-phenanthroline and other ligands have been synthesized and studied for their antibacterial properties. This highlights the potential biomedical applications of 1,10-phenanthroline-based complexes (Taghreed, Ghanim, & Aliea, 2014).

Liquid Chromatographic Applications

Iron(II) 1,10-phenanthroline has been utilized as a mobile-phase additive in liquid chromatography for the separation and detection of organic acids. This demonstrates the analytical chemistry applications of 1,10-phenanthroline derivatives (Rigas & Pietrzyk, 1986).

Synthesis of Organic Compounds

1,10-Phenanthroline-derivatives play a crucial role in the synthesis of various organic compounds, such as concave 1,10-phenanthrolines and their applications in different fields of chemistry (Lüning & Fahrenkrug, 2004).

Ligand Construction

1,10-Phenanthroline has been a key element in constructing phenanthroline-based ligands for various purposes, including the development of molecular chemosensors, ionophores, and DNA intercalating agents. This versatility is attributed to its structural and chemical properties, like rigidity and aromaticity (Bencini & Lippolis, 2010).

Mechanism of Action

Target of Action

The primary targets of 1,10-Phenanthroline-4-carboxylic acid are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function

Biochemical Pathways

Given its targets, it may influence pathways related to bacterial resistance and chemotaxis . The downstream effects of these pathway alterations would depend on the

properties

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

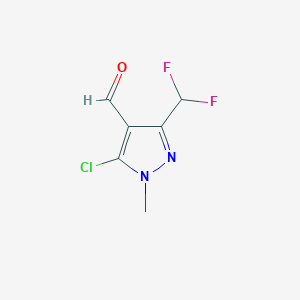

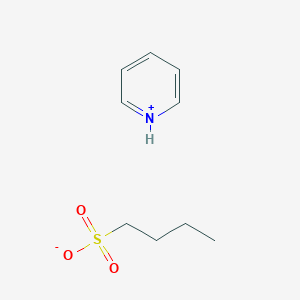

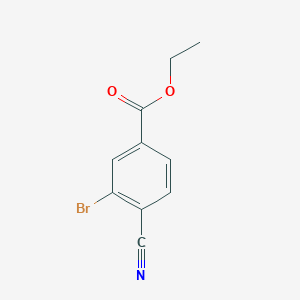

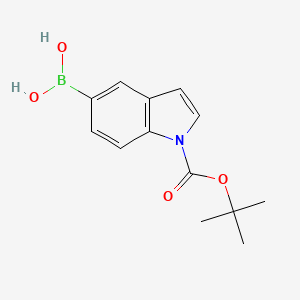

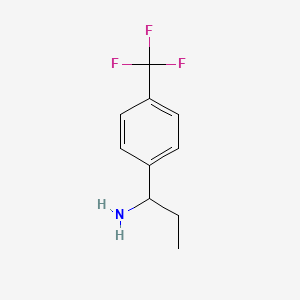

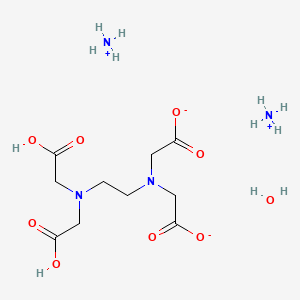

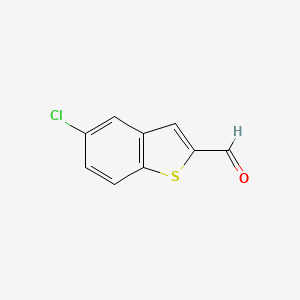

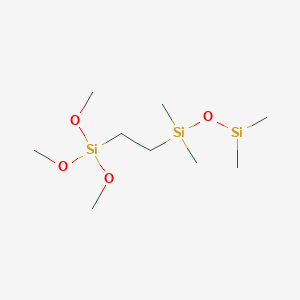

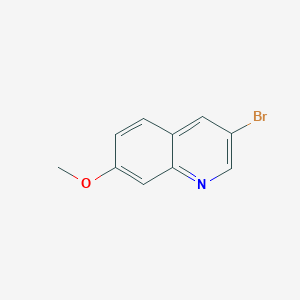

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.